2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol
Description
Overview of Pyrimidine (B1678525) Heterocycles in Chemical Sciences
Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of heterocyclic chemistry. It is a six-membered ring composed of four carbon atoms and two nitrogen atoms at positions 1 and 3. scispace.com This structural motif is of immense biological importance as it forms the core of several key biomolecules. microbenotes.com The most prominent examples are the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids (RNA and DNA), the building blocks of all living matter. scispace.commicrobenotes.com
The pyrimidine scaffold is not only central to genetics but is also found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin (B1680620) (vitamin B2), as well as in various alkaloids and hormones. scispace.comresearchgate.net The versatility of the pyrimidine ring, which allows for functionalization at various positions, has made its derivatives a primary focus in medicinal chemistry. Researchers have successfully developed a multitude of synthetic methodologies to create a vast library of pyrimidine-based compounds. researchtrend.net These derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their use as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. scispace.comresearchtrend.netgsconlinepress.com
Importance of Brominated Pyrimidine Scaffolds in Synthetic Chemistry
The introduction of a bromine atom onto the pyrimidine scaffold significantly enhances its utility in synthetic chemistry. Halogenated nucleosides, including brominated pyrimidines, are valuable starting materials for creating more complex molecules through various cross-coupling reactions. nih.gov The bromine atom at the C-5 position, in particular, serves as a versatile "handle" for further chemical modifications. researchgate.net
This strategic placement of a bromine atom allows for the introduction of diverse functional groups via palladium-catalyzed reactions, which is a common strategy in the development of new potential therapeutic agents. nih.gov Bromination can be an effective tool to enhance the potency of bioactive compounds. researchgate.net The development of efficient and facile methods for the bromination of pyrimidine nucleosides remains an area of active research, employing various brominating agents to achieve high yields and selectivity. nih.gov This functionalization is crucial in drug discovery, providing a pathway to synthesize novel compounds with improved biological activity and pharmacokinetic properties.
Specific Focus: 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol within Pyrimidine Research
Within the extensive family of pyrimidine derivatives, this compound has emerged as a compound of significant interest, primarily as a key pharmaceutical intermediate. chemicalbook.comhengkangpharm.cn Its structure features the characteristic 5-bromopyrimidine (B23866) core, linked via an ether bond to an ethanol (B145695) moiety. This specific arrangement of functional groups makes it a valuable building block in multi-step organic syntheses.
| Property | Value |
| CAS Number | 1246922-88-2 |
| Molecular Formula | C6H7BrN2O2 |
| Molecular Weight | 219.04 g/mol |
This data is compiled from multiple chemical supplier and database entries. chemicalbook.comlookchem.comchemicalbook.com
The primary and most well-documented application of this compound is in the synthesis of Macitentan. chemicalbook.comhengkangpharm.cn Macitentan is an orally active, potent dual endothelin receptor antagonist used in the treatment of conditions like pulmonary arterial hypertension. nih.govresearchgate.net this compound serves as a crucial precursor, providing the bromopyrimidine portion of the final drug molecule.
Scope and Academic Relevance of Current Research on this Chemical Compound
The academic and industrial relevance of this compound is intrinsically linked to its role in the synthesis of endothelin receptor antagonists. chemicalbook.comhengkangpharm.cn Endothelins are potent vasoconstrictor peptides implicated in various cardiovascular diseases, making their receptors attractive therapeutic targets. researchgate.net The development of antagonists like Macitentan represents a significant advancement in treating these conditions. nih.govresearchgate.net
Current research involving this compound is therefore largely focused on its efficient synthesis and its utilization in the production of Macitentan and potentially other novel pharmaceutical agents. While detailed academic studies focusing solely on the properties of this compound are not abundant in publicly available literature, its importance is underscored by its frequent appearance in patents and medicinal chemistry literature related to endothelin receptor antagonists. researchgate.net Its role as a critical building block ensures its continued relevance in the field of drug discovery and development. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-6(9-4-5)11-2-1-10/h3-4,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOVVFPEDIYGKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCCO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization Techniques
Vibrational Spectroscopy for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the case of pyrimidine (B1678525) derivatives like 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol, the FTIR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of the pyrimidine ring and its substituents. The analysis of these spectra involves correlating the observed absorption frequencies with known vibrational modes of similar structures. For instance, the FTIR spectrum of the parent compound, 5-bromopyrimidine (B23866), shows distinct peaks that can be used as a reference for interpreting the spectrum of its derivatives. nist.gov
The infrared spectrum of this compound is expected to exhibit a combination of vibrational modes corresponding to its constituent parts: the pyrimidine ring, the C-Br bond, the ether linkage, and the hydroxyl group.
Pyrimidine Ring: The pyrimidine ring has several characteristic stretching and deformation modes. The C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. vscht.cz
Halogen (C-Br): The carbon-bromine stretching vibration is expected in the lower frequency region of the infrared spectrum, typically between 600 and 500 cm⁻¹.
Hydroxyl (O-H): The hydroxyl group gives rise to a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. youtube.comlibretexts.org The presence of this broad band is a clear indicator of the alcohol functionality.
Ether (C-O-C): Aryl alkyl ethers typically show two characteristic C-O stretching bands. quimicaorganica.orglibretexts.orgpressbooks.pub An asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, while a symmetric stretch appears around 1040 cm⁻¹. youtube.comresearchgate.net The C-O stretch of the primary alcohol is also anticipated in the 1260-1050 cm⁻¹ range, often around 1050 cm⁻¹. youtube.comquimicaorganica.orgspectroscopyonline.com
Table 1: Expected Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrimidine Ring | C=N, C=C Stretching | 1600-1400 |
| C-H Stretching | 3100-3000 | |
| Halogen | C-Br Stretching | 600-500 |
| Hydroxyl | O-H Stretching (H-bonded) | 3500-3200 (broad) |
| Ether | Asymmetric C-O-C Stretching | ~1250 |
| Symmetric C-O-C Stretching | ~1040 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns of atomic nuclei in a magnetic field, the precise connectivity of atoms can be determined.
¹H NMR spectroscopy provides detailed information about the different types of protons and their neighboring atoms within the molecule.
Pyrimidine Protons: The protons on the pyrimidine ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.5 ppm. For the parent 5-bromopyrimidine, the protons are observed at approximately δ 9.15 and 8.83 ppm. chemicalbook.com In this compound, the chemical shifts of the pyrimidine protons will be influenced by the ether linkage.
Ethoxy Protons: The protons of the ethoxy group (-O-CH₂-CH₂-OH) will exhibit distinct signals. The protons on the carbon adjacent to the ether oxygen (O-CH₂) are expected to be deshielded and appear in the range of δ 3.5-5.5 ppm. oregonstate.edu The protons on the carbon adjacent to the hydroxyl group (-CH₂-OH) are also in this region, typically between δ 3.3 and 4.5 ppm. libretexts.org These two sets of methylene (B1212753) protons will likely appear as triplets due to coupling with each other.
Hydroxyl Proton: The hydroxyl proton (-OH) signal can vary in chemical shift (typically δ 2.5-5.0 ppm) and often appears as a broad singlet. libretexts.org Its position and appearance can be affected by factors such as solvent, concentration, and temperature. hw.ac.uk
Table 2: Expected ¹H NMR Chemical Shifts
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyrimidine-H | 8.5 - 9.2 | Singlet(s) |
| -O-CH₂ -CH₂-OH | 3.5 - 5.5 | Triplet |
| -O-CH₂-CH₂ -OH | 3.3 - 4.5 | Triplet |
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule, with each unique carbon atom typically producing a distinct signal.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the aromatic region, generally between δ 110 and 170 ppm. For the parent 5-bromopyrimidine, signals are observed around δ 160, 158, and 118 ppm. chemicalbook.com The carbon attached to the bromine (C-Br) will be significantly influenced by the halogen. The carbon attached to the ether oxygen (C-O) will also have a characteristic chemical shift.
Ethoxy Carbons: The carbon atoms of the ethoxy side chain will appear in the aliphatic region of the spectrum. The carbon atom bonded to the ether oxygen (-O-CH₂) is expected to have a chemical shift in the range of δ 50-90 ppm. pdx.edu The carbon atom bonded to the hydroxyl group (-CH₂-OH) typically appears in the δ 50-65 ppm range. libretexts.orglibretexts.org
Table 3: Expected ¹³C NMR Chemical Shifts
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C-H | 155 - 165 |
| Pyrimidine C-Br | 115 - 125 |
| Pyrimidine C-O | 160 - 170 |
| -O-CH₂ -CH₂-OH | 50 - 90 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M⁺) for this compound would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two peaks of nearly equal intensity separated by two mass units.
Common fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org This would result in the loss of a CH₂OH radical.
Dehydration: The loss of a water molecule (18 amu) from the molecular ion is another characteristic fragmentation for alcohols. jove.com
Ether Cleavage: Cleavage of the C-O bonds in the ether linkage can occur. For aryl ethers, cleavage of the bond beta to the aromatic ring is a major fragmentation pathway. scribd.comdocsity.commiamioh.eduwhitman.edublogspot.com
Pyrimidine Ring Fragmentation: The pyrimidine ring can also undergo fragmentation, often through the loss of small molecules like HCN. sapub.org
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound, allowing for the confirmation of its elemental composition. HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass accuracy in the sub-ppm range. This level of precision is crucial for distinguishing the target compound from potential isobaric impurities.
For this compound (C₆H₇BrN₂O₂), the expected monoisotopic mass can be calculated with high precision. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS analysis would confirm this isotopic signature, further validating the presence of bromine in the molecular structure.
Table 1: Theoretical HRMS Data for this compound
| Ion Species | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ (with ⁷⁹Br) | C₆H₈BrN₂O₂⁺ | 218.9818 |
| [M+H]⁺ (with ⁸¹Br) | C₆H₈BrN₂O₂⁺ | 220.9798 |
| [M+Na]⁺ (with ⁷⁹Br) | C₆H₇BrN₂NaO₂⁺ | 240.9637 |
| [M+Na]⁺ (with ⁸¹Br) | C₆H₇BrN₂NaO₂⁺ | 242.9617 |
Note: This table represents theoretical data. Actual experimental values would be compared against these to confirm elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC-MS can be employed to identify and quantify impurities that may be present from its synthesis, such as unreacted starting materials or by-products.
Prior to analysis, derivatization of the hydroxyl group, for instance, through silylation, may be necessary to increase the compound's volatility and thermal stability, preventing degradation in the GC inlet and column. The separated components are then ionized and fragmented in the mass spectrometer, yielding characteristic fragmentation patterns that can be used for identification by comparison with mass spectral libraries or through manual interpretation.
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV-VIS, Mass Spectrometric)
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity determination of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common approach.
The use of diverse detectors enhances the analytical power of HPLC:
UV-VIS Detector: The pyrimidine ring in the molecule contains a chromophore that absorbs UV radiation, making UV-VIS detection a suitable method for quantification. A wavelength maximum (λmax) would be determined for optimal sensitivity.
Mass Spectrometric (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each separated peak, enabling the identification of impurities and degradation products with high specificity.
Table 2: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm / ESI-MS |
| Injection Volume | 10 µL |
Note: This is a representative method and would require optimization for specific applications.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for preliminary purity assessment. During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the different components will separate based on their polarity. The spots can be visualized under UV light due to the UV-active pyrimidine ring. The retention factor (Rf) value of the product can be compared to that of a reference standard.
Capillary Electrophoresis
Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the method of choice. In MEKC, a surfactant is added to the buffer to form micelles, which act as a pseudo-stationary phase, allowing for the separation of neutral analytes. CE can be particularly useful for separating closely related impurities that may be difficult to resolve by HPLC.
Thermal Analysis for Material Science Perspectives
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the thermal properties of this compound.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of a highly pure crystalline substance.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition profile of the compound. For a brominated compound, TGA can reveal the temperature at which decomposition begins and can give insights into the decomposition mechanism, which may involve the loss of the bromo substituent or other fragments.
Understanding the thermal behavior is crucial for determining appropriate storage and handling conditions and for applications in material science where thermal stability is a key factor.
Thermogravimetric Analysis (TGA) for Decomposition Characteristics
Thermogravimetric Analysis is a technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is fundamental in determining the thermal stability and decomposition profile of a substance. For this compound, TGA would reveal the temperatures at which the compound begins to degrade and the kinetics of its decomposition.
Detailed research findings on the specific decomposition temperatures and weight loss percentages for this compound are not available in the public domain at this time.
Table 1: TGA Decomposition Data for this compound
| Parameter | Value |
|---|---|
| Onset of Decomposition (Tonset) | Data not available |
| Temperature of Maximum Decomposition Rate (Tpeak) | Data not available |
| Final Residue (%) | Data not available |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions. In the context of this compound, DSC analysis would identify the temperatures of any phase changes, providing critical information for its handling and storage.
Specific data regarding the melting point, crystallization events, or other thermal transitions for this compound are not publicly documented.
Table 2: DSC Thermal Transition Data for this compound
| Thermal Event | Temperature (°C) | Enthalpy (J/g) |
|---|---|---|
| Melting Point (Tm) | Data not available | Data not available |
| Crystallization Temperature (Tc) | Data not available | Data not available |
| Glass Transition Temperature (Tg) | Data not available | N/A |
Computational and Theoretical Investigations of 2 5 Bromopyrimidin 2 Yl Oxy Ethan 1 Ol and Pyrimidine Analogues
Molecular Modeling and Simulation Approaches
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models provide valuable insights for designing new, more potent molecules. nih.gov For pyrimidine (B1678525) derivatives, QSAR and its three-dimensional extension (3D-QSAR) are powerful tools to elucidate the structural requirements for their biological functions.
In a typical QSAR study of pyrimidine analogues, various molecular descriptors are calculated to quantify the physicochemical properties of the molecules. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a model that predicts the biological activity. nih.gov For instance, a study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the superiority of ANN models (R² = 0.998) over MLR models (R² = 0.889) in predicting anticancer activity, highlighting the importance of non-linear relationships. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields surrounding the aligned molecules. researchgate.netbenthamdirect.com These analyses generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity. benthamdirect.comaip.org For example, in a study of pyrido[2,3-d]pyrimidine (B1209978) derivatives as Wee1 kinase inhibitors, CoMFA and CoMSIA models with high statistical significance (CoMFA: q²=0.707, R²=0.964; CoMSIA: q²=0.645, R²=0.972) were developed. aip.org The resulting contour maps indicated that introducing bulky, electropositive groups at specific positions could increase inhibitory activity. aip.org Similarly, a 3D-QSAR study on pyrimidine derivatives as CSF-1R inhibitors yielded robust CoMFA (q² = 0.617, r² = 0.983) and CoMSIA (q² = 0.637, r² = 0.984) models, providing crucial information for designing novel inhibitors. benthamdirect.com
Below is a hypothetical data table illustrating the kind of data generated in a QSAR study of pyrimidine analogues.
| Compound ID | Molecular Weight | LogP | Polar Surface Area | Predicted pIC50 | Experimental pIC50 |
| P1 | 219.04 | 1.2 | 58.5 | 6.5 | 6.3 |
| P2 | 233.07 | 1.5 | 60.2 | 6.8 | 6.7 |
| P3 | 247.10 | 1.8 | 62.8 | 7.1 | 7.0 |
| P4 | 261.13 | 2.1 | 65.4 | 7.4 | 7.3 |
Pharmacophore Mapping and Virtual Screening
Pharmacophore mapping is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to interact with a specific biological target. benthamdirect.com These features typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. youtube.com Once a pharmacophore model is developed, it can be used as a 3D query to search large compound libraries for novel molecules that match the model, a process known as virtual screening. ijfmr.comresearchgate.net
For pyrimidine derivatives, pharmacophore modeling has been successfully applied to discover new inhibitors for various targets. For instance, a study on pyrido[2,3-d]pyrimidines aimed at inhibiting human thymidylate synthase involved virtual screening and pharmacophore mapping to design novel derivatives. nih.gov The identified pharmacophoric features guided the design of a library of 42 new molecules with improved interactions with the target enzyme. nih.gov In another study, a pharmacophore hypothesis (DHHRR_1) was developed for pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 kinase inhibitors, which was then used to screen for potent new compounds. benthamdirect.comnih.gov
Virtual screening of pyrimidine-focused DNA-encoded libraries has also emerged as a powerful strategy. nih.govacs.org This technique allows for the rapid generation and interrogation of vast chemical libraries, significantly accelerating the discovery of high-affinity ligands. nih.govacs.org
A hypothetical pharmacophore model for a class of pyrimidine-based kinase inhibitors might include the features presented in the table below.
| Feature | Type | X-coordinate | Y-coordinate | Z-coordinate |
| 1 | Hydrogen Bond Donor | 2.5 | 1.8 | 3.2 |
| 2 | Hydrogen Bond Acceptor | -1.3 | 0.5 | 1.7 |
| 3 | Aromatic Ring | 0.0 | -2.1 | -0.5 |
| 4 | Hydrophobic | 3.8 | -1.2 | -2.4 |
Retrosynthetic Analysis through Computational Tools
Retrosynthetic analysis is a method for planning the synthesis of organic molecules by deconstructing the target molecule into simpler, commercially available precursors. advancechemjournal.comthe-scientist.com The advent of computational tools has revolutionized this process, enabling automated and more efficient synthetic route design. the-scientist.com These tools utilize databases of chemical reactions and sophisticated algorithms to propose viable synthetic pathways.
For complex heterocyclic molecules like pyrimidine derivatives, computational retrosynthesis can be particularly advantageous. advancechemjournal.comresearchgate.net The synthesis of a pyrimidine ring, for example, often involves the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or guanidine (B92328) derivative. advancechemjournal.com Computational tools can help identify the optimal disconnection points in a complex target molecule like 2-((5-bromopyrimidin-2-yl)oxy)ethan-1-ol to trace it back to simple starting materials. A computational retrosynthesis tool might suggest a pathway for this specific compound starting from 2-chloro-5-bromopyrimidine and ethylene (B1197577) glycol.
A study on novel pyrimidine derivatives as FAK inhibitors utilized retrosynthesis tools to suggest synthetic methods for the most promising computationally designed compound. rsc.org This integration of computational design and synthetic planning streamlines the drug discovery pipeline.
Computational Design and Prediction of Novel Pyrimidine Derivatives
The ultimate goal of the aforementioned computational techniques is the rational design and prediction of novel molecules with enhanced biological activity and favorable pharmacokinetic properties. mdpi.comnih.govijpsjournal.com By integrating insights from QSAR, pharmacophore mapping, and molecular docking, researchers can design new pyrimidine derivatives with a higher probability of success. rsc.orgnih.gov
For example, based on the 3D-QSAR contour maps and docking studies of pyrido[2,3-d]pyrimidine derivatives as Wee1 inhibitors, key structural requirements for activity were identified. aip.org These included the need for highly electropositive groups at certain positions and smaller, electronegative groups at others. aip.org Such detailed structural insights are invaluable for the de novo design of more potent inhibitors.
Computational studies have also been employed to design novel pyrazolo[3,4-d]pyrimidine derivatives as TRAP1 inhibitors. nih.govmdpi.com The developed 3D-QSAR model was used to predict the activity of newly designed compounds, and molecular docking confirmed their binding modes and interactions with the target protein. nih.govmdpi.com Similarly, the design of new FAK inhibitors was guided by 3D-QSAR and molecular docking, leading to the identification of novel compounds with predicted high inhibitory activity and good oral bioavailability. rsc.orgrsc.org
The table below illustrates how computational tools can predict the properties of newly designed pyrimidine derivatives.
| Designed Compound | Predicted Target Affinity (nM) | Predicted ADMET Score | Synthetic Feasibility |
| D1 | 15 | 0.85 | High |
| D2 | 8 | 0.92 | Medium |
| D3 | 25 | 0.78 | High |
| D4 | 12 | 0.88 | Medium |
Structure Activity Relationship Sar and Molecular Design Principles for Pyrimidine Scaffolds
General Principles of SAR in Pyrimidine (B1678525) Chemistry
The biological activity of pyrimidine derivatives is profoundly influenced by the nature, position, and orientation of substituents on the pyrimidine ring. The six-membered ring with two nitrogen atoms at positions 1 and 3 provides a unique electronic and steric framework that can be readily modified to fine-tune interactions with biological targets.
The SAR of pyrimidine derivatives is a critical aspect in enhancing their efficacy for various therapeutic applications, including as anticancer agents. The position of substituents on the pyrimidine nucleus significantly dictates their biological activity. The pyrimidine scaffold's ability to mimic the structure of natural purines and pyrimidines allows it to interact with a wide range of biological targets, including enzymes and receptors.
Key principles governing the SAR of pyrimidine derivatives include:
Substitution Pattern: The substitution pattern at the C2, C4, C5, and C6 positions of the pyrimidine ring is a primary determinant of biological activity and selectivity. Different substituents at these positions can modulate the molecule's electronic distribution, lipophilicity, and steric properties, thereby influencing its binding affinity to target proteins.
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while amino or hydroxyl substituents can serve as hydrogen bond donors. These interactions are often critical for the molecular recognition and binding of pyrimidine derivatives to their biological targets.
Aromatic Interactions: The pyrimidine ring can participate in π-π stacking and other aromatic interactions with amino acid residues in the binding pockets of proteins. These interactions contribute to the stability of the ligand-protein complex.
These general principles provide a framework for the rational design of pyrimidine derivatives with desired biological activities. By systematically modifying the substituents and their positions on the pyrimidine core, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
Influence of Substituents on Molecular Recognition and Interaction Profiles
The specific chemical groups attached to the pyrimidine core play a pivotal role in defining the molecule's interaction with its biological target. The electronic and steric properties of these substituents dictate the types of non-covalent interactions that can be formed, ultimately influencing the compound's affinity and selectivity.
Hydroxyl Group: The hydroxyl (-OH) group is a polar, hydrogen-bonding moiety that can profoundly influence the molecular recognition of pyrimidine derivatives. As a hydrogen bond donor and acceptor, the hydroxyl group can form strong and specific interactions with amino acid residues such as aspartate, glutamate, serine, and threonine in a protein's active site. These hydrogen bonds are critical for anchoring the molecule in the correct orientation for optimal binding and activity. The presence of a hydroxyl group also increases the hydrophilicity of the molecule, which can affect its solubility and pharmacokinetic properties.
The interplay of these substituents—bromine's electronic and steric effects, the hydroxyl group's hydrogen-bonding capacity, and the ether linkage's flexibility and hydrogen-bonding potential—collectively determines the molecular recognition and interaction profile of a pyrimidine derivative, ultimately dictating its biological function.
Design Strategies for Modulating Molecular Interactions within Biological Systems
The versatility of the pyrimidine scaffold has led to the development of several sophisticated design strategies aimed at modulating molecular interactions within biological systems. These strategies leverage the unique chemical properties of the pyrimidine ring to create molecules with tailored activities.
Pyrimidine as a Privileged Scaffold for Molecular Probes
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrimidine ring is a classic example of such a scaffold. Its ability to present a variety of functional groups in a defined spatial arrangement makes it an ideal starting point for the development of molecular probes. These probes are essential tools for studying biological processes, identifying new drug targets, and elucidating the mechanism of action of bioactive compounds. By strategically modifying the substituents on the pyrimidine core, researchers can create a library of probes with varying selectivities for different proteins, allowing for the systematic exploration of complex biological pathways.
Bioisosteric Replacements (e.g., Pyrimidine as Phenyl/Aromatic π System Bioisostere)
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. The pyrimidine ring is frequently used as a bioisostere for the phenyl group and other aromatic systems. This substitution can offer several advantages. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, introducing new interaction points with the target protein that are not possible with a simple phenyl ring. Furthermore, the introduction of nitrogen atoms can alter the electronic properties of the ring, potentially improving metabolic stability and reducing the likelihood of unwanted side effects. The use of pyrimidine as a phenyl bioisostere can also modulate the lipophilicity and solubility of a compound, leading to improved pharmacokinetic properties.
Expanding Chemical Space with Pyrimidine-Embedded Polyheterocycles
To explore novel biological activities and overcome the limitations of existing chemical space, medicinal chemists are increasingly turning to the synthesis of complex, three-dimensional molecules. Pyrimidine-embedded polyheterocycles represent a promising strategy for expanding this chemical space. By fusing the pyrimidine ring with other heterocyclic systems, it is possible to create rigid and conformationally constrained scaffolds that can present functional groups in unique spatial arrangements. These complex architectures can lead to highly selective interactions with biological targets, including challenging targets such as protein-protein interfaces. The development of synthetic methodologies to access a diverse range of pyrimidine-embedded polyheterocycles is a key area of research in modern drug discovery.
Computational Insights into SAR and Design Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of pyrimidine derivatives and guiding the design of new and improved compounds. A variety of computational techniques are employed to understand how these molecules interact with their biological targets at the atomic level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pyrimidine derivatives, molecular docking can be used to visualize how different substituents interact with the amino acid residues in the binding pocket of a target protein. This information can help to explain the observed SAR and suggest modifications that could enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of pyrimidine derivatives with known activities, QSAR models can identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are important for activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
These computational approaches, often used in combination, provide a powerful platform for the rational design and optimization of pyrimidine-based compounds. By integrating computational predictions with experimental data, researchers can accelerate the discovery of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
Interactive Data Table: Computational Insights into Pyrimidine SAR
| Computational Technique | Application in Pyrimidine SAR | Key Insights Gained |
| Molecular Docking | Predicting binding modes of pyrimidine derivatives in target proteins. | Identification of key hydrogen bonding and hydrophobic interactions. |
| QSAR | Developing predictive models for the biological activity of pyrimidines. | Elucidation of important physicochemical properties for activity. |
| MD Simulations | Simulating the dynamic behavior of pyrimidine-protein complexes. | Understanding the stability of binding and conformational changes. |
Applications in Chemical Biology and Advanced Materials Research
Development of Chemical Probes for Biological System Investigations
The pyrimidine (B1678525) scaffold is fundamental to the structure of nucleosides, positioning derivatives like 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol as valuable candidates for the development of chemical probes to explore biological systems.
Pyrimidine nucleoside analogues are a class of compounds developed as chemical probes to study and visualize various biological processes at the molecular level. nih.govnih.gov These synthetic molecules mimic naturally occurring nucleosides and can be incorporated into DNA during replication. nih.gov This incorporation allows for the labeling and subsequent detection of newly synthesized DNA, providing a powerful tool for investigating cellular proliferation and DNA dynamics. By modifying the pyrimidine base, researchers can introduce functionalities that enable detection through methods like fluorescence microscopy or click chemistry. plos.org
A significant application of pyrimidine nucleoside analogues is in the visualization and assessment of cellular and parasitic replication. nih.gov For instance, in the study of intracellular parasites like Trypanosoma cruzi, the causative agent of Chagas disease, these probes are used to monitor the parasite's proliferation within host cells. nih.govplos.org Parasites that utilize de novo pyrimidine biosynthesis can incorporate these analogues into their DNA as they replicate. nih.gov This allows researchers to fluorescently label the parasite's genetic material, enabling the visualization of its replication and the assessment of the efficacy of antiparasitic compounds. nih.govnih.gov Studies have shown that ethynyl (B1212043) pyrimidine nucleoside analogues are particularly effective as chemical probes for visualizing the effects of inhibitors on parasite replication in vitro. nih.gov
Scaffold for Novel Molecular Tool Development (e.g., Enzyme Inhibitors as Research Tools)
The pyrimidine ring system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of enzyme inhibitors due to its ability to form key interactions with various biological targets. nih.gov The structure of this compound serves as a foundational building block for more complex molecules designed to modulate enzyme activity. Pyrimidine synthesis inhibitors, for example, are a class of drugs that target the enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for pyrimidine production and, consequently, for the proliferation of rapidly dividing cells like lymphocytes. rxlist.comembopress.org
A primary and well-documented application of this compound is its use as a key intermediate in the synthesis of potent endothelin receptor antagonists. hengkangpharm.cn It is a critical starting material for the production of Macitentan and its active metabolite, Aprocitentan. hengkangpharm.cnnih.govnewdrugapprovals.org These drugs function by blocking the activity of endothelin receptors, which play a role in vasoconstriction, making them valuable for treating conditions like pulmonary arterial hypertension. hengkangpharm.cnnih.gov The synthesis of these complex inhibitors from the simpler this compound scaffold highlights its importance in developing targeted molecular tools for biomedical research and therapy. researchgate.net
Molecular Tools Derived from this compound
| Derived Compound | Molecular Target | Therapeutic Application | Reference |
|---|---|---|---|
| Macitentan | Endothelin Receptors (ETA and ETB) | Pulmonary Arterial Hypertension (PAH) | hengkangpharm.cn |
| Aprocitentan | Endothelin Receptors (ETA and ETB) | Treatment-Resistant Hypertension | nih.govnewdrugapprovals.org |
Potential in Materials Science and Emerging Technologies
While the primary applications of this compound have been in the pharmaceutical and life sciences sectors, its chemical structure suggests potential utility in materials science, particularly in the development of advanced organic materials.
Pyrimidine derivatives are increasingly being explored for their use in organic electronic devices. researchgate.netalfa-chemistry.com The electron-deficient nature of the pyrimidine ring makes it a suitable component for organic semiconductors, where it can function as an electron-transporting unit. alfa-chemistry.com Pyrimidine-based compounds have been successfully incorporated into a range of organic electronic devices, including organic light-emitting devices (OLEDs), organic solar cells, and sensors. researchgate.netalfa-chemistry.com The incorporation of a pyrimidine core can enhance electron affinity and charge transfer properties within a material. researchgate.net Given these characteristics of the pyrimidine family, this compound could potentially serve as a building block for novel organic electronic materials, although specific research in this area has not yet been documented.
The presence of a bromine atom on the pyrimidine ring of this compound opens up possibilities for its use in polymer chemistry. Halogenated aromatic compounds are often used as monomers in cross-coupling reactions to synthesize conducting polymers. For example, 2,5-dibromothiophene (B18171) derivatives undergo solid-state polymerization to form conductive polymers like PEDOT. researchgate.net This suggests that the bromopyrimidine moiety could potentially be used in similar polymerization reactions to create novel polymers with specific electronic or physical properties. The combination of the electron-deficient pyrimidine ring and the reactive bromo-substituent makes this compound a candidate for integration into new functional polymers and other advanced materials, representing an area ripe for future research.
Future Research Directions and Emerging Trends in Pyrimidine Chemistry
Advancements in Sustainable Synthesis of Pyrimidine (B1678525) Derivatives (Green Chemistry)
Traditional methods for synthesizing pyrimidines have often relied on hazardous solvents, toxic reagents, and energy-intensive processes, leading to significant environmental waste. rasayanjournal.co.inresearchgate.net In response, the principles of green chemistry are being increasingly integrated into pyrimidine synthesis to mitigate these environmental and economic drawbacks. powertechjournal.com This shift focuses on minimizing waste, maximizing atom economy, utilizing safer solvents, and improving energy efficiency. rasayanjournal.co.inresearchgate.net
Key green chemistry approaches that are gaining prominence include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times, increase yields, and lead to purer products. rasayanjournal.co.inpowertechjournal.com
Catalysis: The development and use of reusable heterogeneous catalysts, metal-free organocatalysts, and biocatalysts are central to green synthesis. researchgate.netpowertechjournal.com For instance, porous poly-melamine-formaldehyde has been used as an effective, reusable catalyst for producing triazolopyrimidines under eco-friendly ball milling conditions. powertechjournal.com
Solvent-Free Reactions: Conducting reactions without a solvent, or "grindstone chemistry," represents a significant step towards sustainability by eliminating volatile organic compounds (VOCs) that are often harmful to human health and the environment. powertechjournal.comresearchgate.net
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product, which incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in This approach adheres to the green chemistry principles of atom economy and procedural simplicity.
These sustainable methods not only reduce the environmental footprint of chemical synthesis but also offer economic benefits through higher yields, faster reaction rates, and simplified workup procedures. rasayanjournal.co.in
| Parameter | Traditional Synthesis | Green Synthesis Approaches |
|---|---|---|
| Solvents | Often hazardous and volatile (e.g., benzene, dichloromethane) powertechjournal.com | Safer, biodegradable solvents (e.g., water, ionic liquids) or solvent-free conditions rasayanjournal.co.inpowertechjournal.com |
| Reagents | Can be toxic and hazardous rasayanjournal.co.in | Use of less hazardous chemicals and renewable feedstocks rasayanjournal.co.inpowertechjournal.com |
| Energy Consumption | Often high due to prolonged heating rasayanjournal.co.in | Energy-efficient methods like microwave and ultrasound irradiation rasayanjournal.co.in |
| Waste Generation | High, leading to a poor E-factor (Environmental Factor) rasayanjournal.co.inresearchgate.net | Minimized waste, high atom economy, focus on designing for degradation rasayanjournal.co.inresearchgate.net |
| Catalysts | Often stoichiometric reagents or homogeneous catalysts that are difficult to recover | Reusable heterogeneous catalysts, biocatalysts, and organocatalysts researchgate.netpowertechjournal.com |
| Reaction Time | Often lengthy powertechjournal.com | Significantly reduced reaction times rasayanjournal.co.in |
Integration of Artificial Intelligence (AI) and Machine Learning in Reaction Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical research, capable of accelerating the discovery and optimization of novel pyrimidine derivatives. nih.govmdpi.com These computational approaches can analyze vast datasets to predict reaction outcomes, design new synthetic routes, and identify drug candidates with desired properties, often in a fraction of the time required by traditional methods. mdpi.comneurips.cc
Key applications of AI and ML in pyrimidine chemistry include:
Reaction Prediction: Machine learning models can predict the major products of chemical reactions by learning from extensive databases of known transformations. neurips.ccacs.org This helps chemists to evaluate the feasibility of a proposed synthesis before undertaking laboratory work. chemeurope.com
Drug Discovery and Design: AI algorithms can screen millions of virtual compounds to identify potential drug candidates that interact with specific biological targets. nih.gov For example, an AI-powered screening approach was used to identify a potent pyrazolo[1,5-a]pyrimidine (B1248293) derivative that targets TLR4-TLR4* homodimerization, showing promise for treating inflammatory diseases. nih.gov AI can also assist in designing novel molecules with optimized properties and reduced off-target effects. nih.govnews-medical.net
Retrosynthetic Analysis: AI tools can propose synthetic pathways for complex target molecules, breaking them down into simpler, commercially available starting materials. This assists chemists in designing more efficient and practical synthetic strategies. neurips.cc
Exploration of Novel Reaction Methodologies for Pyrimidine Functionalization
The development of novel and efficient methods to functionalize the pyrimidine ring is a cornerstone of modern synthetic chemistry. Direct C–H functionalization has emerged as a particularly powerful strategy, as it avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. thieme-connect.comnih.gov
Recent advances in this area focus on several key methodologies:
Transition-Metal-Catalyzed C–H Functionalization: Palladium-catalyzed reactions are widely used for the direct arylation, alkenylation, and alkylation of the pyrimidine core. thieme-connect.com These methods often involve the activation of a C–H bond, followed by coupling with a suitable partner like an aryl halide or boronic acid. thieme-connect.comacs.org
Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira cross-coupling reactions are indispensable tools for creating C-C bonds on the pyrimidine scaffold. nih.govtandfonline.comresearchgate.net These reactions offer a versatile way to introduce a wide range of substituents. For instance, Suzuki cross-coupling has been employed to synthesize various 4-amino-6-aryl-1-methylpyrimidin-2-one analogs. nih.govtandfonline.com
Copper-Promoted Couplings: Copper-catalyzed reactions provide an alternative and often more sustainable approach for C-N and C-S bond formation. rsc.org A notable example is the copper-promoted dehydrosulfurative C–N cross-coupling of dihydropyrimidinethiones with amines to generate 2-aminopyrimidine (B69317) derivatives. rsc.org
These advanced methodologies provide chemists with a robust toolkit to selectively modify the pyrimidine ring at various positions, enabling the synthesis of highly functionalized and complex molecules. thieme-connect.com
| Methodology | Description | Key Features | Reference Example |
|---|---|---|---|
| Palladium-Catalyzed C–H/C–H Coupling | Directly couples a C–H bond on the pyrimidine ring with a C–H bond of another (hetero)arene. thieme-connect.com | High atom economy, avoids pre-functionalization. thieme-connect.com | Coupling of pyrimidine with 2-methylthiophene (B1210033) using a Pd(OAc)2 catalyst. thieme-connect.com |
| Suzuki Cross-Coupling | Palladium-catalyzed reaction between a pyrimidine halide/triflate and an organoboron compound. nih.gov | Mild reaction conditions, high functional group tolerance, commercial availability of boronic acids. nih.govtandfonline.com | Synthesis of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs. nih.gov |
| Copper-Promoted Dehydrosulfurative C–N Coupling | Couples a thione-containing pyrimidine precursor with an amine, accompanied by aromatization. rsc.org | Utilizes readily available starting materials from the Biginelli reaction, avoids (pseudo)halopyrimidines. rsc.org | Synthesis of 2-aryl(alkyl)aminopyrimidines from 3,4-dihydropyrimidin-1H-2-thiones. rsc.org |
| Direct Nucleophilic Substitution (SNAr) | Displacement of a leaving group (e.g., chlorine) on the pyrimidine ring by a nucleophile. tandfonline.com | Fundamentally important for introducing amine, oxygen, and sulfur nucleophiles. tandfonline.com | Preparation of 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives. tandfonline.com |
Expanding the Scope of Pyrimidine Scaffolds for Diverse Molecular Architectures
While the pyrimidine ring itself is a privileged structure, there is a growing trend towards using it as a foundation to build more complex and diverse molecular architectures. nih.govnih.gov Strategies like scaffold hopping and diversity-oriented synthesis are being employed to access novel heterocyclic systems that retain the desirable properties of the pyrimidine core while exploring new chemical space. researchgate.netresearchgate.net
Scaffold Hopping: This design strategy involves replacing the core structure (scaffold) of a known bioactive molecule with a different one, while maintaining similar biological activity. researchgate.netnih.gov For example, a thienopyrimidine scaffold was successfully "hopped" to a furano[2,3-d]pyrimidine core to develop potent inhibitors of the enzyme Notum. nih.gov This approach can lead to compounds with improved properties, such as enhanced potency or better pharmacokinetics. researchgate.net
Deconstruction-Reconstruction Strategies: This innovative approach involves chemically transforming the pyrimidine ring into a reactive intermediate, which can then be used to construct entirely new heterocyclic systems. nih.gov For instance, pyrimidines can be converted into N-arylpyrimidinium salts, which are then cleaved to form a three-carbon building block for synthesizing other heterocycles like pyridines. nih.govresearchgate.net
Fused Pyrimidine Systems: There is significant interest in synthesizing fused pyrimidine derivatives, such as pyrido[3,4-d]pyrimidines, which are recognized as valuable scaffolds for kinase inhibitors. nih.gov Developing versatile synthetic routes to these fused systems expands the range of accessible molecular shapes and functionalities. nih.govrsc.org
These strategies are crucial for generating libraries of structurally diverse compounds for high-throughput screening in drug and agrochemical discovery, moving beyond simple decoration of the pyrimidine ring to true skeletal diversification. researchgate.netnih.gov
Multidisciplinary Collaboration in Pyrimidine Research
The increasing complexity of scientific challenges, particularly in drug discovery and materials science, necessitates a multidisciplinary approach to pyrimidine research. mdpi.comnih.gov The journey from designing a novel pyrimidine derivative to developing a marketable product requires the combined expertise of scientists from various fields.
Effective collaboration is essential across several domains:
Chemistry and Biology: Synthetic chemists design and create new pyrimidine compounds, while biologists and pharmacologists evaluate their activity against biological targets, such as enzymes or receptors, in various disease models. nih.govnih.gov
Computational and Experimental Science: Computational chemists and data scientists using AI and ML can predict promising molecular structures and synthetic pathways. nih.govnih.gov These in silico predictions are then validated through synthesis and testing by experimental chemists, creating a feedback loop that accelerates the discovery process. chemeurope.com
Academia and Industry: Collaborations between academic research groups and pharmaceutical or agrochemical companies are vital for translating fundamental discoveries into practical applications. Academic labs often focus on developing novel synthetic methods and exploring new biological mechanisms, while industry provides the resources and expertise for large-scale synthesis, preclinical and clinical development.
This collaborative ecosystem, integrating synthetic chemistry, computational modeling, biology, and pharmacology, is fundamental to unlocking the full potential of the pyrimidine scaffold and addressing complex scientific and medical needs.
Q & A
Q. What are the optimized synthetic routes for 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol, and how do reaction conditions influence yield?
Answer: The synthesis typically involves nucleophilic substitution between 5-bromo-2-hydroxypyrimidine and ethylene glycol derivatives. Key steps include:
- Bromination: Bromine in acetic acid or dichloromethane under controlled temperatures (0–25°C) ensures selective bromination of the pyrimidine ring .
- Etherification: Reacting the brominated pyrimidine with 2-chloroethanol or ethylene glycol derivatives in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures achieves >95% purity .
Critical Factors:
- Excess base (>2 eq.) minimizes side reactions (e.g., hydrolysis of the pyrimidine ring).
- Temperature control during bromination prevents over-bromination.
Q. How can researchers characterize the purity and structural integrity of this compound?
Answer:
- 1H/13C NMR: Confirm the presence of the ethoxy bridge (δ 3.8–4.2 ppm for CH₂-O) and pyrimidine protons (δ 8.5–9.0 ppm for aromatic H) .
- Mass Spectrometry (HRMS): Validate molecular weight (C₆H₇BrN₂O₂, theoretical 234.97 g/mol) with <2 ppm error .
- HPLC: Monitor purity using a C18 column with a water/acetonitrile gradient (retention time ~8–10 min) .
Common Pitfalls:
- Residual solvents (e.g., DMF) may co-elute with the compound; ensure thorough drying under vacuum.
Q. What are the stability considerations for this compound under varying storage conditions?
Answer:
- Thermal Stability: Degrades above 100°C, releasing HBr. Store at 2–8°C in amber vials to prevent light-induced decomposition .
- Hydrolytic Sensitivity: The ethoxy bridge is susceptible to acidic/basic hydrolysis. Use anhydrous solvents for long-term storage in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the electron density of the pyrimidine ring. The C5 bromine atom creates an electron-deficient site, making C2-O bond cleavage favorable (activation energy ~25 kcal/mol) .
- MD Simulations: Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics. Polar aprotic solvents stabilize transition states, accelerating substitution rates by 30–50% .
Validation:
Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from NMR monitoring).
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Dose-Response Analysis: Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability). Discrepancies may arise from off-target effects at high concentrations (>100 µM) .
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., debrominated pyrimidine) that may interfere with activity assays .
- Structural Analog Comparison: Benchmark against analogs like 2-((5-chloropyrimidin-2-yl)oxy)ethan-1-ol to isolate bromine-specific effects .
Q. How does the compound interact with biological targets (e.g., kinases or GPCRs) at the molecular level?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The ethoxy group forms hydrogen bonds with backbone amides (ΔG ≈ −9.2 kcal/mol) .
- SPR Biosensing: Measure binding kinetics (kₐ ~1 × 10⁴ M⁻¹s⁻¹, kd ~0.01 s⁻¹) to validate computational predictions .
Experimental Design:
- Use truncated protein domains (e.g., kinase catalytic subunits) to minimize nonspecific binding.
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?
Answer:
Q. How can isotopic labeling (e.g., ¹³C or ²H) aid in mechanistic studies of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
